molecular formula C21H22N2O2 B7686655 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide

Cat. No. B7686655
M. Wt: 334.4 g/mol
InChI Key: ACIYRMKBNPQMME-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide, also known as HMQP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves its ability to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide. One area of interest is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide and its potential applications in other fields such as drug delivery and materials science.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide involves the reaction of 2-hydroxy-8-methylquinoline with p-tolylpropionyl chloride in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified through recrystallization.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)propionamide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-19(24)23(18-10-8-14(2)9-11-18)13-17-12-16-7-5-6-15(3)20(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIYRMKBNPQMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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